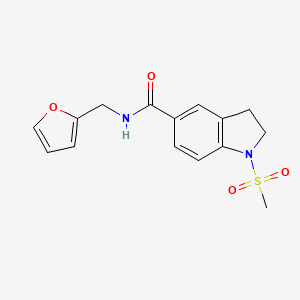
N-(2-furylmethyl)-1-(methylsulfonyl)-5-indolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-1-(methylsulfonyl)-5-indolinecarboxamide, also known as FIPI, is a small molecule inhibitor that has been found to inhibit the activity of phospholipase D (PLD). PLD is an enzyme that plays a key role in the regulation of various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. In recent years, FIPI has gained significant attention as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
Wirkmechanismus
N-(2-furylmethyl)-1-(methylsulfonyl)-5-indolinecarboxamide exerts its effects by inhibiting the activity of PLD, which is involved in the production of phosphatidic acid (PA). PA is a lipid mediator that regulates various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting the activity of PLD, this compound reduces the production of PA, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In neurodegenerative disorders, this compound has been found to protect against neuronal damage, reduce inflammation, and improve cognitive function. In inflammation, this compound has been found to reduce inflammation and improve tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-1-(methylsulfonyl)-5-indolinecarboxamide has several advantages as a research tool, including its ability to inhibit the activity of PLD, its broad-spectrum activity against various cancer cell lines, and its ability to protect against neuronal damage and reduce inflammation. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-furylmethyl)-1-(methylsulfonyl)-5-indolinecarboxamide. One direction is to investigate the potential use of this compound as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation. Another direction is to explore the molecular mechanisms underlying the effects of this compound, including its effects on PLD and PA production. Finally, future research could focus on developing new analogs of this compound with improved efficacy and reduced toxicity.
Synthesemethoden
N-(2-furylmethyl)-1-(methylsulfonyl)-5-indolinecarboxamide can be synthesized using a two-step process. The first step involves the condensation of 2-furancarboxaldehyde with 1-methylsulfonyl-5-indolinecarboxylic acid in the presence of a base. The resulting intermediate is then treated with thionyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-1-(methylsulfonyl)-5-indolinecarboxamide has been extensively studied in various scientific research applications, including cancer research, neurodegenerative disorders, and inflammation. In cancer research, this compound has been found to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In inflammation, this compound has been found to reduce inflammation and improve tissue damage in animal models of inflammatory bowel disease and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-22(19,20)17-7-6-11-9-12(4-5-14(11)17)15(18)16-10-13-3-2-8-21-13/h2-5,8-9H,6-7,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYESTZUJCVWLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

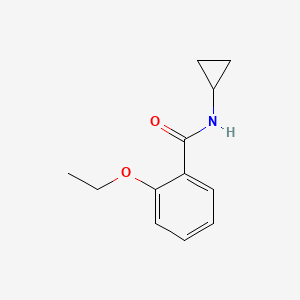
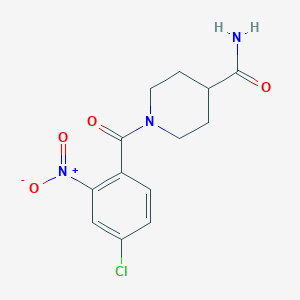
![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B5808619.png)
![4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide](/img/structure/B5808624.png)
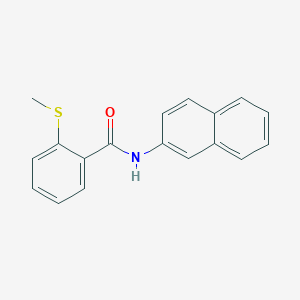
![4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5808642.png)
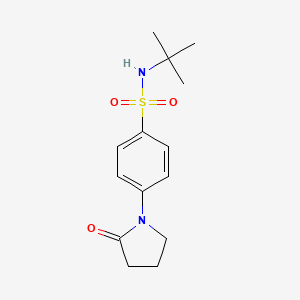
![4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5808659.png)
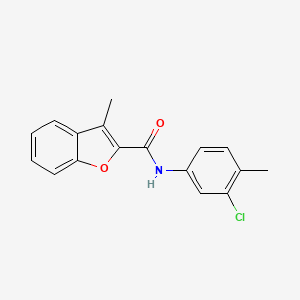
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5808685.png)
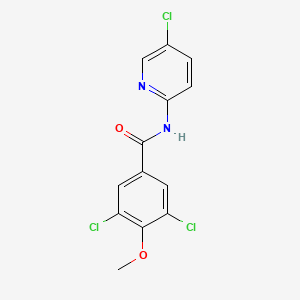
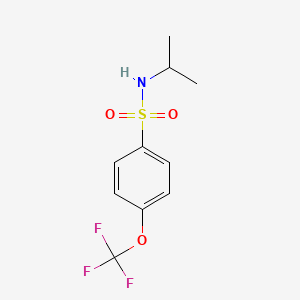
![2-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5808694.png)
![N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808714.png)